Purine-2,6-dione

Serotonin receptor ligands 5-HT1A agonist Antidepressant drug discovery

Purine-2,6-dione (CAS 42165-52-6), systematically named 1H-purine-2,6-dione, is the core heterocyclic scaffold of the xanthine alkaloid family. This bicyclic purine-2,6-dione structure serves as the foundational building block for numerous bioactive derivatives, including methylxanthines (caffeine, theophylline, theobromine) and synthetic drug candidates targeting kinases, phosphodiesterases, and serotonin receptors.

Molecular Formula C5H2N4O2
Molecular Weight 150.10 g/mol
CAS No. 42165-52-6
Cat. No. B11924001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine-2,6-dione
CAS42165-52-6
Molecular FormulaC5H2N4O2
Molecular Weight150.10 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=O)NC(=O)C2=N1
InChIInChI=1S/C5H2N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11)
InChIKeyFAIAJSOSTNJZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purine-2,6-dione (CAS 42165-52-6) Sourcing Guide: Core Xanthine Scaffold for Pharmaceutical R&D and Chemical Biology


Purine-2,6-dione (CAS 42165-52-6), systematically named 1H-purine-2,6-dione, is the core heterocyclic scaffold of the xanthine alkaloid family. This bicyclic purine-2,6-dione structure serves as the foundational building block for numerous bioactive derivatives, including methylxanthines (caffeine, theophylline, theobromine) and synthetic drug candidates targeting kinases, phosphodiesterases, and serotonin receptors. Its aqueous solubility is notably pH-dependent due to the proximity of its first acidic pKa (~7.53) to neutral pH, with the neutral form being poorly soluble (~69 mg/L at 16°C) while the anionic form is freely soluble [1] [2].

Why Purine-2,6-dione Cannot Be Replaced by Purine-2,6,8-trione or Other In-Class Analogs in Biological Screening


The purine-2,6-dione scaffold is not functionally interchangeable with its close structural analogs, most notably purine-2,6,8-trione (uric acid scaffold) or other purine dione regioisomers. Direct comparative radioligand binding studies demonstrate that purine-2,6,8-trione derivatives exhibit markedly weak affinities for 5-HT1A and 5-HT7 serotonin receptors, whereas the corresponding purine-2,6-dione analogs retain high-affinity binding (Ki = 11–19 nM for 5-HT1A). Similarly, the 2,6-dione oxidation state is critical for BRAF kinase inhibitory activity, with scaffold modification resulting in complete loss of selectivity [1] [2].

Quantitative Differentiation Evidence for Purine-2,6-dione vs. Closest Analogs and In-Class Alternatives


Purine-2,6-dione vs. Purine-2,6,8-trione: Differential 5-HT1A/5-HT7 Receptor Affinity Determined by Scaffold Oxidation State

In a direct head-to-head comparison, 8-alkoxy-purine-2,6-dione derivatives (compounds 17, 18, 20, 21) displayed high affinity for 5-HT1A receptors (Ki = 11–19 nM), while the corresponding purine-2,6,8-trione analogs (compounds 26–30) showed only weak or negligible binding to 5-HT1A and 5-HT7 receptors. The triones were limited to modest 5-HT2A receptor ligand activity only. This demonstrates that the 8-oxo substitution (trione) is not tolerated for 5-HT1A/5-HT7 binding, making the 2,6-dione oxidation state essential for these pharmacological targets [1].

Serotonin receptor ligands 5-HT1A agonist Antidepressant drug discovery

Xanthine-Based DPP-4 Inhibitor BI 1356 (Linagliptin) Demonstrates 19- to 62-Fold Superior Potency Over Non-Xanthine DPP-4 Inhibitors

The purine-2,6-dione derivative BI 1356 (linagliptin) inhibited DPP-4 with an IC50 of approximately 1 nM, demonstrating 19-fold greater potency than sitagliptin (IC50 = 19 nM), 24-fold over alogliptin (24 nM), 50-fold over saxagliptin (50 nM), and 62-fold over vildagliptin (62 nM). BI 1356 also showed ≥10,000-fold selectivity for DPP-4 over related proteases (DPP-8, DPP-9, aminopeptidases, trypsin, plasmin, thrombin) and 90-fold selectivity over fibroblast activation protein. The duration of DPP-4 inhibition at 24 h post-dose in HanWistar rats was more profound for BI 1356 than any comparator [1].

DPP-4 inhibitor Type 2 diabetes Incretin therapy

Purine-2,6-dione Derivative Compound 24 Achieves >50-Fold Selectivity for BRAF Kinase Over Representative Lipid and Protein Kinases

Compound 24, a purine-2,6-dione analog, inhibited BRAF kinase with an IC50 of 1.7 μM in an ELISA-based MEK phosphorylation assay. In a selectivity panel spanning four major kinase families, compound 24 showed no significant inhibition of GSK3β, Pim1, MST1, PAK1, or PAK4 at 100 μM, and inhibited PI3Kγ only with an IC50 of 25 μM. This represents >50-fold selectivity for BRAF over other protein kinases and >12-fold selectivity over PI3K lipid kinases. The initial hit compound 1 (IC50 = 29 μM) and lead compound 19 (IC50 = 2.1 μM) from the same purine-2,6-dione series demonstrate clear SAR tractability on this scaffold [1].

BRAF inhibitor Kinase selectivity Cancer drug discovery

7,8-Disubstituted Purine-2,6-dione Derivatives Match Reference PDE4 and PDE7 Inhibitors in Dual-Target Anti-Inflammatory Activity

7,8-Disubstituted purine-2,6-dione derivatives (compounds 31, 34, 37, and 40) demonstrated dual PDE4B/PDE7A inhibitory activity with IC50 values comparable to the reference inhibitors rolipram (PDE4B IC50 ≈ 100 nM) and BRL-50481 (PDE7A IC50 ≈ 200 nM), respectively. In an LPS-induced endotoxemia rat model, compounds 31, 34, and 37 reduced TNF-α levels by 53%, 84%, and 88%, respectively, confirming in vivo translation of the dual enzyme inhibition. This dual PDE4/7 profile is a direct consequence of the purine-2,6-dione core geometry, as the N-(2,3,4-trihydroxybenzylidene)butanehydrazide substituent at position 7 is critical for engaging both isoenzymes simultaneously [1].

PDE4 inhibitor PDE7 inhibitor Anti-inflammatory

Purine-2,6-dione-Based Multitarget Ligands Simultaneously Inhibit PDE, TRPA1, and CHIT1 with Superior Bronchorelaxant Effects Over Theophylline and Roflumilast

Novel 8-aminopurine-2,6-dione butanamides were designed as single-entity multitarget-directed ligands simultaneously inhibiting phosphodiesterases (PDE), TRPA1 ion channels, and chitotriosidase (CHIT1). Compounds 39 and 47 demonstrated more potent bronchodilatory effects ex vivo than theophylline and roflumilast. Compound 39 showed significant in vivo efficacy comparable to roflumilast in the elastase-induced emphysema murine model. The multitarget profile is uniquely enabled by the purine-2,6-dione scaffold, which accommodates the diverse pharmacophoric elements required for PDE, TRPA1, and CHIT1 binding within a single molecular framework [1].

COPD Multitarget-directed ligand PDE inhibitor TRPA1 antagonist

Highest-Value Application Scenarios for Purine-2,6-dione (CAS 42165-52-6) Based on Quantitative Differentiation Evidence


Serotonin Receptor-Targeted CNS Drug Discovery: 5-HT1A/5-HT7 Ligand Screening Libraries

Based on the direct evidence that purine-2,6-dione derivatives achieve high-affinity 5-HT1A binding (Ki = 11–19 nM) while purine-2,6,8-trione analogs are inactive, procurement of purine-2,6-dione as a core scaffold is essential for any CNS-focused screening library targeting serotonin receptors. Researchers developing novel anxiolytics or antidepressants should use the 2,6-dione scaffold exclusively, as the 8-oxo substitution (trione) abolishes 5-HT1A/5-HT7 activity .

Oncology Kinase Inhibitor Programs: BRAF-Selective Chemical Probe Development

The demonstrated >50-fold selectivity of purine-2,6-dione compound 24 for BRAF over representative kinases (GSK3β, Pim1, MST1, PAK1, PAK4, PI3Kγ) makes this scaffold a preferred starting point for developing selective BRAF chemical probes. Medicinal chemistry teams should procure purine-2,6-dione building blocks for SAR expansion around the 1.7 μM lead, as the scaffold offers a tunable selectivity window absent in many other RAF inhibitor chemotypes .

Anti-Inflammatory Drug Discovery: Dual PDE4/7 Inhibitor Lead Optimization

The purine-2,6-dione scaffold uniquely enables dual PDE4B/PDE7A inhibition with IC50 values comparable to reference single-target inhibitors rolipram and BRL-50481, while achieving up to 88% in vivo TNF-α suppression. Procurement should focus on 7,8-disubstituted purine-2,6-dione intermediates, particularly those amenable to N-(2,3,4-trihydroxybenzylidene)butanehydrazide installation at position 7, as this substituent is critical for the dual inhibition profile .

Metabolic Disease Programs: Next-Generation DPP-4 Inhibitors with Extended Duration of Action

The purine-2,6-dione derivative linagliptin (BI 1356) achieves a 19- to 62-fold potency advantage over sitagliptin, alogliptin, saxagliptin, and vildagliptin, combined with ≥10,000-fold selectivity over related proteases and a longer duration of DPP-4 inhibition at 24 h post-dose. Drug discovery groups pursuing once-daily DPP-4 inhibitors should source purine-2,6-dione scaffolds with substitution vectors at N-1, N-3, C-7, and C-8 to replicate the linagliptin pharmacophore geometry .

Quote Request

Request a Quote for Purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.